molecular formula C32H24ClN7O4 B12412479 Antitubercular agent-9

Antitubercular agent-9

Cat. No.: B12412479
M. Wt: 606.0 g/mol
InChI Key: CVYYDRGWSBWERK-KEIPNQJHSA-N
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Description

Antitubercular agent-9 is a synthetic compound designed to combat tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that target various aspects of the bacterial life cycle to inhibit its growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitubercular agent-9 involves multiple steps, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are chosen for their efficiency in producing high yields of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their ability to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Antitubercular agent-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, halogens, and nucleophiles. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

Antitubercular agent-9 has a wide range of scientific research applications, including:

Mechanism of Action

Antitubercular agent-9 exerts its effects by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound targets specific enzymes involved in the synthesis of mycolic acids, such as InhA, which is essential for the survival of the bacteria .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H24ClN7O4

Molecular Weight

606.0 g/mol

IUPAC Name

N-[(E)-1-[2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-5-phenyl-2H-1,3,4-oxadiazol-3-yl]ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C32H24ClN7O4/c1-21(34-35-30(41)23-14-18-27(19-15-23)40(42)43)39-32(44-31(37-39)24-8-4-2-5-9-24)28-20-38(26-10-6-3-7-11-26)36-29(28)22-12-16-25(33)17-13-22/h2-20,32H,1H3,(H,35,41)/b34-21+

InChI Key

CVYYDRGWSBWERK-KEIPNQJHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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